4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

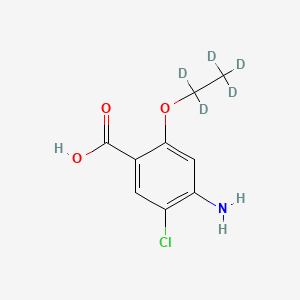

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYOMHQGQZRLC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a deuterated analog of 4-Amino-5-chloro-2-ethoxybenzoic acid. Stable isotope-labeled compounds such as this are crucial tools in pharmaceutical research and development. They are primarily utilized in pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) as internal standards for quantitative bioanalysis by mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled endogenous or administered compound without significantly altering its chemical and biological properties.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis pathway, and its primary biological context related to 5-HT4 receptor modulation.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated counterpart for comparison. Data is compiled from various chemical supplier databases.

| Property | This compound | 4-Amino-5-chloro-2-ethoxybenzoic Acid |

| CAS Number | 1346600-23-4[1] | 108282-38-8 |

| Molecular Formula | C₉H₅D₅ClNO₃ | C₉H₁₀ClNO₃ |

| Molecular Weight | 220.66 g/mol [1] | 215.63 g/mol [2] |

| Appearance | Light Pink Solid | White to Almost white powder to crystal |

| Purity | >98.0% (as stated by suppliers) | >98.0% (T)(HPLC) |

| Melting Point | Not reported | 167 °C[2] |

| Solubility | Not reported | Not reported |

| Storage | Recommended storage at room temperature, protected from light and moisture. For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) may be indicated on the product label.[3] | Store at 10°C - 25°C, in a well-closed container.[2] |

Synthesis Pathway

Caption: A proposed multi-step synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

The following protocols are generalized and adapted from the synthesis of related compounds. They should be considered as a starting point for the development of a specific synthesis plan.

Step 1: Esterification of p-Aminosalicylic Acid

-

p-Aminosalicylic acid is dissolved in methanol.

-

A catalytic amount of strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the residue is neutralized and extracted to yield Methyl 4-amino-2-hydroxybenzoate.

Step 2: Deuterated Ethylation

-

Methyl 4-amino-2-hydroxybenzoate is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the hydroxyl group.

-

Iodoethane-d5 is added, and the reaction is stirred at an appropriate temperature until completion.

-

The product, Methyl 4-amino-2-(ethoxy-d5)benzoate, is isolated through extraction and purification.

Step 3: Chlorination

-

Methyl 4-amino-2-(ethoxy-d5)benzoate is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

A chlorinating agent, such as N-Chlorosuccinimide (NCS), is added portion-wise.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The product, Methyl 4-amino-5-chloro-2-(ethoxy-d5)benzoate, is isolated and purified.

Step 4: Hydrolysis

-

The chlorinated ester is dissolved in a mixture of alcohol and water.

-

An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

-

The mixture is heated to reflux to facilitate the hydrolysis of the ester.

-

After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product.

-

The solid this compound is collected by filtration, washed with water, and dried.

Biological Context: 5-HT4 Receptor Signaling

The primary application of this compound is in the preparation of selective 5-HT4 receptor agonists.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Caption: The canonical 5-HT4 receptor signaling pathway initiated by an agonist.

Activation of the 5-HT4 receptor leads to the dissociation of the Gs alpha subunit from the G protein complex. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated levels of cAMP act as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Applications in Research and Drug Development

The use of this compound as an internal standard is critical for the accurate quantification of its non-deuterated analog in biological matrices. This is essential during preclinical and clinical development of 5-HT4 receptor agonists for several reasons:

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

-

Metabolite Identification: Using the labeled compound to help identify and quantify metabolites.

-

Toxicology Studies: Correlating drug exposure levels with observed toxicities.

The development of selective 5-HT4 receptor agonists is being pursued for a variety of therapeutic indications, including gastrointestinal disorders (e.g., gastroparesis, irritable bowel syndrome) and central nervous system disorders (e.g., Alzheimer's disease, depression).[2]

Conclusion

This compound is a valuable research tool for scientists and professionals in the field of drug development. Its utility as a stable isotope-labeled internal standard is indispensable for the rigorous bioanalytical studies required to advance novel 5-HT4 receptor agonists through the development pipeline. This guide has provided a summary of its properties, a proposed synthetic approach, and its biological relevance, offering a foundational resource for its application in research.

References

An In-Depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a deuterated analog of 4-Amino-5-chloro-2-ethoxybenzoic acid. The non-deuterated form is recognized as a potent agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, a target of significant interest for therapeutic development in gastrointestinal motility disorders and cognitive function. The incorporation of deuterium in place of hydrogen at the ethoxy group can offer advantages in drug development, primarily by altering the metabolic profile of the compound. This modification can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, drawing on available data for the deuterated compound and its non-deuterated counterpart.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid core with four substituents: an amino group at position 4, a chloro group at position 5, and a deuterated ethoxy group at position 2.

| Property | Value | Reference |

| Chemical Name | 4-Amino-5-chloro-2-(ethoxy-d5)benzoic acid | |

| CAS Number | 1346600-23-4 | |

| Molecular Formula | C₉H₅D₅ClNO₃ | |

| Molecular Weight | 220.66 g/mol | |

| Appearance | Light Pink Solid |

Note: Some properties are inferred from supplier data sheets for the deuterated compound.

Physicochemical Properties of the Non-Deuterated Analog

Quantitative data for the deuterated compound is limited. The following table summarizes the physicochemical properties of the non-deuterated 4-Amino-5-chloro-2-ethoxybenzoic acid.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₃ | |

| Molecular Weight | 215.63 g/mol | |

| Melting Point | 167 °C | |

| SMILES | CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |

| InChI | InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely proceed in a multi-step fashion, starting from a suitable precursor, followed by introduction of the deuterated ethoxy group, chlorination, and functional group manipulations.

Step 1: Ethylation of a Salicylic Acid Derivative with Deuterated Ethyl Iodide

A suitable starting material, such as 4-aminosalicylic acid, would be protected at the amino and carboxylic acid groups. The protected compound would then be reacted with deuterated ethyl iodide (C₂D₅I) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to introduce the deuterated ethoxy group.

Step 2: Chlorination

The resulting 2-(ethoxy-d5)-4-aminobenzoic acid derivative would then be chlorinated at the 5-position. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.

Step 3: Deprotection

Finally, the protecting groups on the amino and carboxylic acid functionalities would be removed under appropriate conditions to yield the final product, this compound.

Disclaimer: This is a proposed synthetic scheme and would require optimization of reaction conditions.

Biological Activity and Mechanism of Action

4-Amino-5-chloro-2-ethoxybenzoic Acid and its derivatives are known to act as agonists at the 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological effects.

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like 4-Amino-5-chloro-2-ethoxybenzoic Acid leads to the coupling of the Gαs subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is crucial for the pro-motility effects in the gastrointestinal tract and the cognitive-enhancing effects observed with 5-HT4 receptor agonists.

Caption: 5-HT4 Receptor Signaling Cascade.

Quantitative Biological Data

Specific quantitative biological data such as Ki, EC50, or IC50 values for this compound are not publicly available. However, data for structurally related 5-HT4 receptor agonists provide a benchmark for its expected potency.

| Compound | Receptor | Assay | Value |

| Prucalopride | 5-HT4 | Functional Assay (EC50) | 1.1 nM |

| Naronapride | 5-HT4 | Functional Assay (EC50) | 18.8 nM |

Data for non-absorbed 5-HT4 receptor agonists.

It is anticipated that this compound would exhibit potent agonistic activity at the 5-HT4 receptor, comparable to other benzamide derivatives.

Pharmacokinetics

The primary rationale for deuterating 4-Amino-5-chloro-2-ethoxybenzoic Acid is to favorably alter its pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.

Expected Pharmacokinetic Profile of the Deuterated Compound:

-

Reduced Metabolism: Slower cleavage of the ethoxy group.

-

Increased Half-life (t½): Longer duration of action.

-

Increased Area Under the Curve (AUC): Greater overall drug exposure.

-

Potentially Lower Clearance (CL): Slower removal from the body.

The table below presents pharmacokinetic parameters for a different 5-HT4 receptor agonist, DA-6886, in rats, which can serve as a general reference for this class of compounds.

| Parameter | 2 mg/kg i.v. | 10 mg/kg i.v. | 20 mg/kg i.v. | 2 mg/kg p.o. | 10 mg/kg p.o. | 20 mg/kg p.o. |

| t½ (h) | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.3 ± 0.3 | 1.5 ± 0.3 |

| Cmax (ng/mL) | 1004 ± 156 | 4530 ± 780 | 8910 ± 1230 | 123 ± 23 | 1180 ± 210 | 3140 ± 560 |

| AUC (ng·h/mL) | 489 ± 78 | 2980 ± 540 | 6890 ± 1120 | 92 ± 15 | 1120 ± 200 | 3790 ± 680 |

| CL (L/h/kg) | 4.1 ± 0.7 | 3.4 ± 0.6 | 2.9 ± 0.5 | - | - | - |

| Vss (L/kg) | 4.9 ± 0.8 | 5.8 ± 1.0 | 6.2 ± 1.1 | - | - | - |

| F (%) | - | - | - | 18.9 | 37.6 | 55.0 |

Data for the 5-HT4 agonist DA-6886 in rats.

Conclusion

This compound represents a promising molecule for research and development in the field of 5-HT4 receptor agonists. Its deuterated nature suggests the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart, which could translate to enhanced therapeutic efficacy. While specific experimental data for the deuterated compound is scarce, the information available for analogous compounds provides a strong foundation for its further investigation. This technical guide summarizes the current understanding of this compound and is intended to be a valuable resource for scientists and researchers in the field. Further studies are warranted to fully elucidate its pharmacological and pharmacokinetic properties.

physical and chemical properties of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. It includes available data, experimental methodologies for related compounds, and an examination of its role as a potential modulator of the 5-HT4 receptor signaling pathway.

Core Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information for the deuterated compound and its non-deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic acid, for comparative purposes.

| Property | This compound | 4-Amino-5-chloro-2-ethoxybenzoic acid |

| CAS Number | 1346600-23-4[1] | 108282-38-8[2] |

| Molecular Formula | C₉H₅D₅ClNO₃[1] | C₉H₁₀ClNO₃[2] |

| Molecular Weight | 220.66 g/mol [1] | 215.63 g/mol [2] |

| Appearance | Light Pink Solid[3] | White Solid[4] |

| Melting Point | Not available | 167-169 °C[2][4] |

| Boiling Point | Not available | 372.3±37.0 °C (Predicted) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[3] | Slightly soluble in DMSO and Methanol |

| Storage Conditions | Room temperature, protected from light and moisture[5] | 10°C - 25°C, in a well-closed container[2] |

Experimental Protocols

Synthesis of a Related Compound: 4-Amino-5-chloro-2-methoxybenzoic Acid

A plausible synthetic route for the related methoxy analog is detailed in patent CN105237422A. This multi-step process, which could potentially be adapted for the synthesis of the d5-ethoxy analog by using deuterated ethanol, involves:

-

Methylation: p-aminosalicylic acid is methylated using dimethyl sulfate.

-

Chlorination: The resulting intermediate undergoes chlorination with N-chlorosuccinimide.

-

De-esterification: The ester is hydrolyzed under alkaline conditions.

-

Acidification: The final product is obtained by acidification with hydrochloric acid.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and identity of 4-Amino-5-chloro-2-ethoxybenzoic Acid and its analogs can be assessed using reverse-phase HPLC. A general method for the related methoxy compound is described as follows:

-

Column: Newcrom R1, a reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatibility, formic acid is recommended as the modifier.

-

Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.

Role in Drug Development and Signaling Pathways

4-Amino-5-chloro-2-ethoxybenzoic Acid and its derivatives are of significant interest in drug development, particularly as selective agonists for the 5-HT4 receptor.[1] The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal motility.

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist, such as a derivative of 4-Amino-5-chloro-2-ethoxybenzoic Acid, initiates a signaling cascade.[6][7] The receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gαs subunit of the G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.

Caption: 5-HT4 Receptor Signaling Pathway

Experimental Workflow: Compound Analysis and Purity Determination

The following diagram illustrates a typical workflow for the analysis and purity determination of a synthesized batch of this compound.

Caption: Analytical Workflow for Compound Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-AMINO-5-CHLORO-2-ETHOXYBENZOIC ACID | 20896-27-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Synthesis Pathway of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5: A Technical Guide

This in-depth technical guide provides a detailed overview of a proposed synthesis pathway for 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a deuterated derivative of a significant building block in pharmaceutical research. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound is the deuterated form of 4-Amino-5-chloro-2-ethoxybenzoic acid.[1] The non-deuterated analogue is a phenoxy compound that has been investigated for its pharmacokinetic properties.[2] The deuterated version is valuable as an internal standard in analytical studies or for investigating metabolic pathways of related compounds. This guide outlines a plausible multi-step synthesis, adapted from established protocols for the analogous methoxy compound, 4-Amino-5-chloro-2-methoxybenzoic acid.[3][4]

Proposed Synthesis Pathway

The proposed synthesis commences with the readily available starting material, p-aminosalicylic acid. The pathway involves three key transformations: ethylation of the hydroxyl and carboxylic acid groups, regioselective chlorination, and subsequent saponification to yield the final product. The introduction of the deuterated ethyl group (d5) is achieved during the initial ethylation step using a deuterated ethylating agent.

Synthesis Workflow Diagram

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.[3][4] Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of Ethyl 4-amino-2-ethoxybenzoate-d5

-

Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

-

Ethylation: Cool the mixture to 20-30°C and add deuterated iodoethane (d5) dropwise.

-

Reaction: Allow the reaction to proceed for 5-6 hours.

-

Work-up: After the reaction is complete, perform an extraction with ethyl acetate.

-

Isolation: Remove the solvent by rotary evaporation to obtain the solid product, Ethyl 4-amino-2-ethoxybenzoate-d5.

Step 2: Synthesis of Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5

-

Reaction Setup: Dissolve the Ethyl 4-amino-2-ethoxybenzoate-d5 from the previous step in N,N-Dimethylformamide (DMF).

-

Chlorination: Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.

-

Reaction: Stir the mixture at 70°C for 3-4 hours.[4]

-

Precipitation: Pour the hot reaction mixture into ice water to precipitate the solid product.

-

Isolation: Filter the precipitate and dry to yield Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5.

Step 3: Synthesis of this compound (Saponification)

-

Reaction Setup: Reflux the Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5 with potassium hydroxide in a mixture of methanol and water (5:2 volume ratio) for 2-3 hours.[4]

-

Decolorization: Add activated carbon and continue to reflux for 30 minutes.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Acidification: Dissolve the residue in water and acidify with 3mol/L hydrochloric acid to a pH of 5 to precipitate the final product.

-

Isolation: Filter the white solid and dry to obtain this compound.

Quantitative Data

The following table summarizes the expected yields for each step, based on the reported synthesis of the non-deuterated methoxy analogue.[4] Actual yields for the deuterated ethoxy compound may vary.

| Step | Intermediate/Product | Molar Ratio of Reactants | Solvent(s) | Reaction Time | Yield (%) |

| 1 | Ethyl 4-amino-2-ethoxybenzoate-d5 | p-aminosalicylic acid : KOH : Iodoethane-d5 (stoichiometrically determined) | Acetone | 5-6 hours | ~90% |

| 2 | Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5 | Ethyl 4-amino-2-ethoxybenzoate-d5 : NCS (1:1) | DMF | 3-4 hours | 87.5% |

| 3 | This compound | Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5 : KOH (1:2.2) | Methanol/Water | 2-3 hours | 91.4% |

Conclusion

The synthesis pathway detailed in this guide presents a viable method for the preparation of this compound. By adapting established procedures for a closely related compound, this document provides a solid foundation for researchers to produce this deuterated molecule for various applications in pharmaceutical and chemical research. The provided experimental protocols and expected yields offer a practical starting point for laboratory synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | FA71234 [biosynth.com]

- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]

- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles, applications, and methodologies surrounding the use of deuterated internal standards in mass spectrometry. It is designed to provide a comprehensive resource for professionals in research, clinical diagnostics, and pharmaceutical development who are seeking to enhance the accuracy, precision, and robustness of their quantitative analyses.

Core Principles: The Advantage of Isotopic Analogs

In quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences identical ionization effects, thereby compensating for variations that can occur during sample preparation, injection, and instrument response.[1]

Deuterated internal standards are stable isotope-labeled analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (²H).[2] These standards are widely considered the gold standard in quantitative bioanalysis for several key reasons:[3]

-

Near-Identical Physicochemical Properties: Deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[4] This ensures they behave similarly during extraction, chromatography, and ionization.[5]

-

Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte.[3] This co-elution is critical because it ensures that both compounds experience the same matrix effects simultaneously, providing the most accurate correction.[3]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of imprecision in LC-MS analysis.[6] Because deuterated standards co-elute and have the same ionization properties as the analyte, they are affected by the matrix in the same way, allowing for effective normalization of the signal.[7]

-

Improved Accuracy and Precision: By effectively compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of bioanalytical methods.[3][8]

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, a powerful analytical method for precise quantification.[3][9] IDMS involves adding a known amount of the isotopically labeled standard to the sample, which then allows for the calculation of the analyte concentration based on the ratio of the native analyte to the labeled standard.[9]

Quantitative Data Presentation

The use of deuterated internal standards leads to a demonstrable improvement in key analytical method validation parameters. The following tables summarize typical quantitative data comparing methods using deuterated versus non-deuterated (analog) internal standards.

| Validation Parameter | Method with Deuterated Internal Standard | Method with Non-Deuterated (Analog) Internal Standard |

| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% |

| Precision (% CV) | ||

| - Intra-assay | < 5% | < 15% |

| - Inter-assay | < 8% | < 20% |

| Linearity (r²) | > 0.998 | > 0.990 |

| Matrix Effect (% CV of IS-normalized MF) | < 10% | < 25% |

| Recovery (% CV) | < 10% | < 20% |

Table 1: Comparison of Method Validation Parameters. This table represents typical data synthesized from validated bioanalytical methods, highlighting the superior performance of methods employing deuterated internal standards.

| Analyte | Internal Standard Type | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Recovery) |

| Cyclosporine A | Deuterated (CsA-d4) | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Tacrolimus | Deuterated (Tacrolimus-d3) | 1.5 - 9.8% | 3.1 - 10.2% | 92 - 108% |

| Sirolimus | Deuterated (Sirolimus-d3) | 2.1 - 8.5% | 4.5 - 11.5% | 95 - 110% |

| Everolimus | Deuterated (Everolimus-d4) | 1.8 - 10.2% | 3.8 - 12.1% | 91 - 112% |

| Mycophenolic Acid | Deuterated (MPA-d3) | 2.5 - 11.3% | 5.2 - 12.5% | 93 - 109% |

Table 2: Validation Summary for Immunosuppressant Drug Monitoring using Deuterated Internal Standards. Data synthesized from a study validating an LC-MS/MS method for therapeutic drug monitoring.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. The following are protocols for key experiments in a bioanalytical workflow using deuterated internal standards.

Sample Preparation: Protein Precipitation

This is a rapid method for removing the majority of proteins from a plasma or serum sample.[1]

-

Objective: To precipitate proteins from a biological matrix to release the analyte and internal standard into a solvent.

-

Materials:

-

Blank biological matrix (e.g., plasma)

-

Analyte stock solution

-

Deuterated internal standard working solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to the sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]

-

Objective: To selectively isolate the analyte and internal standard from the sample matrix using a solid-phase extraction cartridge.

-

Materials:

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Blank biological matrix (e.g., urine)

-

Analyte stock solution

-

Deuterated internal standard working solution

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile)

-

Nitrogen evaporator

-

-

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Place clean collection tubes in the manifold.

-

Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

-

LC-MS/MS Analysis

-

Objective: To chromatographically separate the analyte and internal standard and detect them using tandem mass spectrometry.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

Procedure:

-

Chromatographic Separation: Inject the prepared sample onto an appropriate analytical column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Data Acquisition: Acquire data for all samples, including calibration standards, quality control samples, and unknown samples.

-

Data Analysis and Quantification

-

Objective: To determine the concentration of the analyte in the unknown samples.

-

Procedure:

-

Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard in all samples.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Determination: Determine the concentrations of the analyte in the unknown samples and quality control samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Logical Relationship: Mitigation of Matrix Effects

Caption: Logical diagram illustrating how deuterated internal standards mitigate matrix effects.

Signaling Pathway: PI3K/Akt/mTOR

Deuterated standards are crucial for the accurate quantification of key proteins and phosphoproteins in signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10][11]

Caption: Simplified PI3K/Akt/mTOR signaling pathway with key quantifiable proteins.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. myadlm.org [myadlm.org]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in Advancing Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in metabolism studies. This stable isotope-labeled compound is a critical tool for the accurate quantification of its non-deuterated analog, a key metabolite of the gastroprokinetic agent mosapride. This document will detail its role as an internal standard in bioanalytical methods, present relevant pharmacokinetic data, and provide an illustrative experimental protocol.

Introduction: The Significance of Deuterated Internal Standards

In drug metabolism and pharmacokinetic (DMPK) studies, the precise measurement of drug metabolites in biological matrices is paramount. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties. This allows it to be distinguished from the endogenous metabolite by the mass spectrometer while co-eluting chromatographically. The use of a deuterated internal standard corrects for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the analytical method.

4-Amino-5-chloro-2-ethoxybenzoic acid is a metabolite of mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility. The quantification of this metabolite is essential for understanding the complete metabolic profile and disposition of mosapride in preclinical and clinical studies.

Metabolic Pathway of Mosapride

Mosapride undergoes several metabolic transformations in the body. One of the key pathways involves the cleavage of the morpholine ring, leading to the formation of 4-Amino-5-chloro-2-ethoxybenzoic acid. The following diagram illustrates the simplified metabolic conversion of mosapride to this metabolite.

Caption: Simplified metabolic conversion of mosapride.

Role in Quantitative Bioanalysis: An Experimental Workflow

This compound is employed as an internal standard (IS) in LC-MS/MS methods to quantify the concentration of the non-deuterated metabolite in biological samples like plasma or urine. A typical experimental workflow is depicted below.

Caption: General workflow for metabolite quantification using a deuterated internal standard.

Data Presentation: Pharmacokinetics of Mosapride and its Major Metabolite (M-1)

While specific pharmacokinetic data for the 4-Amino-5-chloro-2-ethoxybenzoic acid metabolite is not extensively published, the following tables summarize the pharmacokinetic parameters of mosapride and its primary metabolite, des-p-fluorobenzyl mosapride (M-1), in various species. This data provides context for the overall metabolism and disposition of the parent drug.

Table 1: Pharmacokinetic Parameters of Mosapride and M-1 in Male Rats after a Single Oral Dose (10 mg/kg) [1]

| Parameter | Mosapride | M-1 |

| Cmax (ng/mL) | 44 | 277 |

| Tmax (h) | 0.5 - 1 | 1 - 2 |

| t1/2 (h) | 1.9 | - |

| AUC (ng·h/mL) | - | - |

| Bioavailability (%) | 7 | - |

Table 2: Pharmacokinetic Parameters of Mosapride and M-1 in Female Rats after a Single Oral Dose (10 mg/kg) [1]

| Parameter | Mosapride | M-1 |

| Cmax (ng/mL) | 788 | 149 |

| Tmax (h) | 0.5 - 1 | 1 - 2 |

| t1/2 (h) | 2.8 | - |

| AUC (ng·h/mL) | - | - |

| Bioavailability (%) | 47 | - |

Table 3: Pharmacokinetic Parameters of Mosapride and M-1 in Male Dogs after a Single Oral Dose (10 mg/kg) [2]

| Parameter | Mosapride | M-1 |

| Cmax (ng/mL) | 207 | ~207 |

| Tmax (h) | 0.5 - 1 | 1 - 2 |

| t1/2 (h) | 1.5 | - |

| AUC (ng·h/mL) | - | - |

| Bioavailability (%) | 8 | - |

Table 4: Pharmacokinetic Parameters of Mosapride and M-1 in Male Monkeys after a Single Oral Dose (10 mg/kg) [2]

| Parameter | Mosapride | M-1 |

| Cmax (ng/mL) | 862 | ~862 |

| Tmax (h) | 0.5 - 1 | 1 - 2 |

| t1/2 (h) | 0.9 | - |

| AUC (ng·h/mL) | - | - |

| Bioavailability (%) | 14 | - |

Experimental Protocols: A Representative Bioanalytical Method

While a specific published method detailing the use of this compound was not identified, the following protocol is a representative example of how it would be used in a validated LC-MS/MS assay for the quantification of its non-deuterated metabolite in human plasma. This protocol is based on established methods for mosapride and other small molecules.

Objective: To quantify the concentration of 4-Amino-5-chloro-2-ethoxybenzoic acid in human plasma using this compound as an internal standard.

Materials and Reagents:

-

Human plasma (with anticoagulant)

-

4-Amino-5-chloro-2-ethoxybenzoic acid (analyte reference standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of the analyte and internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the reconstitution solvent.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.

-

Add a specific volume of the IS working solution to each tube (except for blank samples).

-

Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean set of tubes.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a specific volume of the reconstitution solvent (e.g., 100 µL).

-

Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program to ensure separation of the analyte from endogenous plasma components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion ([M+H]+) and a stable product ion.

-

Internal Standard (IS): Determine the precursor ion ([M+H]+, which will be +5 Da compared to the analyte) and the corresponding product ion.

-

-

Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the analyte and the IS for each sample.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of a key metabolite of mosapride. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled standards in modern drug development and regulatory science.

References

- 1. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2-ethoxybenzoic acid and its deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. This document details their molecular characteristics, synthesis, and applications, with a particular focus on its relevance in the development of selective 5-HT4 receptor agonists.

Core Compound Specifications

4-Amino-5-chloro-2-ethoxybenzoic acid is a substituted benzoic acid derivative. Its deuterated form, where the five hydrogen atoms on the ethoxy group are replaced with deuterium, is a valuable tool in pharmaceutical research.

| Property | 4-Amino-5-chloro-2-ethoxybenzoic Acid | This compound |

| Molecular Formula | C₉H₁₀ClNO₃ | C₉H₅D₅ClNO₃ |

| Molecular Weight | 215.64 g/mol [1][2] | 220.66 g/mol [3][4] |

| CAS Number | 108282-38-8 | 1346600-23-4[3] |

| Appearance | White to off-white solid | Not specified |

| Melting Point | Approximately 167 °C | Not specified |

| Primary Application | Intermediate in the synthesis of 5-HT4 receptor agonists | Isotope-labeled internal standard for pharmacokinetic studies |

The Role of Deuteration in Drug Development

The substitution of hydrogen with its stable isotope, deuterium, in this compound offers significant advantages in drug discovery and development. This technique, known as deuteration, can subtly alter the pharmacokinetic profile of a molecule without changing its fundamental biological activity. The increased mass of deuterium can lead to a stronger chemical bond with carbon, potentially slowing down metabolic processes. This can result in a longer half-life, reduced formation of metabolites, and an improved safety profile of the parent drug. In the context of this specific compound, the deuterated version serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the non-deuterated drug in biological samples.

Synthesis Protocols

Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid

The synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid can be achieved through a multi-step process, adapted from the known synthesis of its methoxy analog. The general strategy involves the ethoxylation of a salicylic acid derivative, followed by chlorination and hydrolysis.

Experimental Workflow for the Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid

Caption: Synthetic pathway for 4-Amino-5-chloro-2-ethoxybenzoic acid.

Detailed Methodology:

-

Step 1: Ethylation of p-Aminosalicylic Acid. In a suitable reaction vessel, p-aminosalicylic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, for example, potassium carbonate, is added to the mixture. Diethyl sulfate is then added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, methyl 4-amino-2-ethoxybenzoate, is then isolated by extraction and purified.

-

Step 2: Chlorination. The methyl 4-amino-2-ethoxybenzoate from the previous step is dissolved in a suitable solvent. N-Chlorosuccinimide (NCS) is added portion-wise to the solution. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the chlorinated product, methyl 4-amino-5-chloro-2-ethoxybenzoate.

-

Step 3: Hydrolysis. The methyl ester is hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol or ethanol. The reaction mixture is heated to reflux. After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified with an acid, such as hydrochloric acid, to precipitate the final product, 4-Amino-5-chloro-2-ethoxybenzoic acid. The solid is collected by filtration, washed with water, and dried.

Synthesis of this compound

The synthesis of the deuterated analog follows a similar pathway, with the key difference being the introduction of the deuterated ethoxy group.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Methodology:

The synthesis mirrors that of the non-deuterated compound, with the critical modification in the first step. Instead of diethyl sulfate, a deuterated ethylating agent such as diethyl-d10 sulfate or ethyl-d5 iodide is used. The subsequent chlorination and hydrolysis steps are carried out as described for the non-deuterated synthesis.

Application in 5-HT4 Receptor Agonist Development

4-Amino-5-chloro-2-ethoxybenzoic acid is a key building block for the synthesis of selective 5-HT4 receptor agonists. The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

5-HT4 Receptor Signaling Pathway

Caption: Simplified 5-HT4 receptor signaling cascade.

Experimental Protocols for 5-HT4 Receptor Ligand Characterization

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the 5-HT4 receptor.

Materials:

-

Cell membranes expressing the human 5-HT4 receptor.

-

[³H]-GR113808 (radioligand).

-

Test compound (e.g., a derivative of 4-Amino-5-chloro-2-ethoxybenzoic acid).

-

Serotonin (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in the binding buffer.

-

In a reaction tube, add the binding buffer, the cell membranes, and the test compound or vehicle.

-

Add the radioligand, [³H]-GR113808, to initiate the binding reaction.

-

For non-specific binding, add a high concentration of serotonin.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound.

Functional Assay: cAMP Measurement

This assay measures the ability of a test compound to stimulate the production of cAMP, indicating its agonist activity at the 5-HT4 receptor.

Materials:

-

Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

-

Test compound.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add various concentrations of the test compound or controls to the wells.

-

Incubate for a specific time at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the assay kit.

-

Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

Quantitative Data

The following table summarizes the binding affinities and functional potencies of some known 5-HT4 receptor ligands.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Serotonin | ~100 | ~50 |

| Prucalopride | ~10 | ~5 |

| Tegaserod | ~25 | ~15 |

| Cisapride | ~50 | ~20 |

| Metoclopramide | >1000 | >1000 |

Note: These values are approximate and can vary depending on the experimental conditions and cell system used.

This technical guide provides a foundational understanding of 4-Amino-5-chloro-2-ethoxybenzoic acid and its deuterated analog. The provided protocols and data serve as a starting point for researchers and scientists working in the field of drug discovery and development, particularly those targeting the 5-HT4 receptor.

References

- 1. Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats [mdpi.com]

- 2. 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | FA71234 [biosynth.com]

- 3. Pharmacokinetics of the novel 5-HT4 receptor agonist, DA-6886, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 as an Internal Standard in Bioanalytical Studies

Introduction

4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a stable isotope-labeled derivative of 4-Amino-5-chloro-2-ethoxybenzoic acid. Stable isotope-labeled compounds are the preferred internal standards for quantitative mass spectrometry-based assays, particularly in complex biological matrices such as plasma and serum. The use of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by its mass, allows for accurate correction of variations that may occur during sample preparation, chromatography, and ionization. This application note provides a representative protocol for the use of this compound as an internal standard in the quantification of structurally similar analytes, such as mosapride and its metabolites, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of Use

In quantitative bioanalysis, a known amount of the internal standard (IS), this compound, is added to all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the sample preparation process. The analyte and the IS are then extracted from the biological matrix and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variability in sample recovery.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Amino-5-chloro-2-(ethoxy-d5)benzoic acid |

| CAS Number | 1346600-23-4 |

| Molecular Formula | C₉H₅D₅ClNO₃ |

| Molecular Weight | 220.66 g/mol |

| Appearance | Light Pink Solid |

| Storage | 2-8°C Refrigerator |

Application: Quantification of Mosapride in Human Plasma

While specific data for this compound as an internal standard is not extensively available in published literature, a representative protocol can be adapted from validated LC-MS/MS methods for the analysis of structurally related compounds like mosapride.

Representative Method Validation Data

The following table summarizes typical validation parameters for an LC-MS/MS method for a related analyte, demonstrating the performance expected when using a suitable internal standard.

| Parameter | Result |

| Linearity (ng/mL) | 0.17 - 68.00 (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL |

| Intra-day Precision (%RSD) | |

| Low QC (0.34 ng/mL) | < 13% |

| Medium QC (8.50 ng/mL) | < 13% |

| High QC (54.40 ng/mL) | < 13% |

| Inter-day Precision (%RSD) | |

| Low QC (0.34 ng/mL) | < 13% |

| Medium QC (8.50 ng/mL) | < 13% |

| High QC (54.40 ng/mL) | < 13% |

| Accuracy (%RE) | |

| Low QC (0.34 ng/mL) | within ± 6.3% |

| Medium QC (8.50 ng/mL) | within ± 6.3% |

| High QC (54.40 ng/mL) | within ± 6.3% |

| Recovery | > 85% |

| Matrix Effect | No significant matrix effect observed |

| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |

Data adapted from a representative method for mosapride quantification.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water.

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte (e.g., mosapride) in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a general solid-phase extraction procedure for plasma samples.

Solid-Phase Extraction (SPE) Workflow

-

Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL). Vortex for 30 seconds. Add 200 µL of phosphate buffer (pH 6.8) and vortex again.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These should be optimized for the specific analyte and instrument.

LC-MS/MS System Workflow

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | |

| Analyte (e.g., Mosapride) | m/z 422.2 → 198.1 |

| Internal Standard (this compound) | To be determined by infusion and optimization |

Note: The MRM transition for the internal standard must be determined experimentally by infusing a standard solution into the mass spectrometer.

Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard in each sample.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Conclusion

This compound is a suitable internal standard for the quantification of structurally similar analytes in biological matrices by LC-MS/MS. Its stable isotope-labeled nature ensures high accuracy and precision by correcting for variations during sample processing and analysis. The provided representative protocol, based on methods for similar compounds, offers a robust starting point for method development and validation. Researchers should perform a full validation of the analytical method according to regulatory guidelines to ensure its suitability for their specific application.

LC-MS/MS method development with 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

An Application Note for the Bioanalytical Method Development and Quantification of a 5-HT4 Receptor Agonist Precursor using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic acid in a biological matrix, using its deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, as an internal standard (IS).[1][2] The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions.[3] This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or other bioanalytical applications requiring precise measurement of this compound.[4]

Introduction

4-Amino-5-chloro-2-ethoxybenzoic acid is a key intermediate in the synthesis of selective 5-HT4 receptor agonists.[1] Accurate quantification of such small molecules in complex biological matrices is essential during drug discovery and development to understand their absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantification by correcting for matrix effects and variations during sample processing and analysis.[6] This document provides a comprehensive protocol for method development, from sample preparation to final data analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: 4-Amino-5-chloro-2-ethoxybenzoic acid (Analyte), this compound (Internal Standard, IS)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

-

Biological Matrix: Human Plasma (K2-EDTA)

-

Equipment: Centrifuge, Analytical Balance, Vortex Mixer, Pipettes

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples prior to analysis.[3][7]

-

Thaw Samples: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature.

-

Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50:50 Methanol:Water) to all tubes except for the blank matrix samples. Vortex briefly.

-

Precipitate: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: A flowchart of the sample preparation and analysis workflow.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation was performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Method Development and Optimization

Mass Spectrometry

The mass spectrometer was optimized by infusing standard solutions of the analyte and the internal standard directly into the source. The precursor ions ([M+H]+) were identified in a full scan, and product ion scans were conducted to select the most intense and stable fragments for MRM analysis.

-

Analyte (C₉H₁₀ClNO₃): Molecular Weight = 215.64 g/mol ; Precursor Ion [M+H]⁺ = m/z 216.6

-

Internal Standard (C₉H₅D₅ClNO₃): Molecular Weight = 220.66 g/mol ; Precursor Ion [M+H]⁺ = m/z 221.7[1]

Caption: Relationship between precursor and product ions for MRM analysis.

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte (Quant) | 216.6 | 170.5 | 100 | 30 | 15 |

| Analyte (Qual) | 216.6 | 142.5 | 100 | 30 | 25 |

| IS (Quant) | 221.7 | 175.5 | 100 | 30 | 15 |

Results

The method was validated for linearity, accuracy, and precision according to standard bioanalytical guidelines.

Linearity

The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was applied.

Table 4: Calibration Curve Data

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.5 | 0.48 | 96.0 |

| 1.0 | 1.05 | 105.0 |

| 5.0 | 5.11 | 102.2 |

| 20.0 | 19.85 | 99.3 |

| 100.0 | 98.90 | 98.9 |

| 400.0 | 405.60 | 101.4 |

| 500.0 | 497.50 | 99.5 |

| Correlation (r²) | > 0.998 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing four levels of QC samples (LLOQ, LQC, MQC, HQC) in replicates (n=6).

Table 5: Accuracy and Precision Summary

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 0.51 | 102.0 | 6.8 | 0.52 | 104.0 | 8.5 |

| LQC | 1.5 | 1.47 | 98.0 | 5.1 | 1.54 | 102.7 | 6.2 |

| MQC | 75.0 | 76.80 | 102.4 | 3.5 | 74.10 | 98.8 | 4.1 |

| HQC | 375.0 | 370.50 | 98.8 | 2.9 | 380.25 | 101.4 | 3.3 |

Conclusion

This application note presents a selective, sensitive, and reliable LC-MS/MS method for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic acid in human plasma. The simple protein precipitation sample preparation ensures high throughput, while the optimized LC and MS/MS parameters provide excellent chromatographic resolution and detection. The use of a deuterated internal standard guarantees high accuracy and precision, making this method well-suited for regulated bioanalysis in the field of drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. rsc.org [rsc.org]

- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Bioanalysis of Mosapride using 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative analysis of mosapride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure accuracy and precision, a practice highly recommended by regulatory bodies like the FDA and EMA for its ability to correct for variability during sample processing and analysis.[1] Mosapride is a gastroprokinetic agent that requires sensitive and reliable bioanalytical methods for pharmacokinetic and toxicokinetic studies.[2][3][4][5] The protocol outlined below is intended for research and drug development purposes and is based on established methodologies for mosapride bioanalysis.[2][3][4]

Properties of this compound

| Property | Value |

| Chemical Name | 4-amino-5-chloro-2-(ethoxy-d5)benzoic acid |

| CAS Number | 1346600-23-4 |

| Molecular Formula | C₉H₅D₅ClNO₃ |

| Molecular Weight | 220.66 g/mol |

| Appearance | Light Pink Solid |

| Applications | Used in the preparation of selective 5-HT4 receptor agonists.[6] |

Experimental Protocol: Quantification of Mosapride in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of mosapride in human plasma using this compound as an internal standard. The procedure involves liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents

-

Mosapride reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Ethyl acetate (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Ammonium hydroxide

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Sample vials

Preparation of Solutions

-

Mosapride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mosapride reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the mosapride stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL).

-

Add 50 µL of 0.1 M ammonium hydroxide to alkalinize the sample.

-

Add 1 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0-0.5 min | 10% B |

| 0.5-2.5 min | 10-90% B |

| 2.5-3.5 min | 90% B |

| 3.5-3.6 min | 90-10% B |

| 3.6-5.0 min | 10% B |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Mosapride: m/z 422.2 → 198.1this compound: m/z 221.1 → 176.1 (hypothetical) |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, in accordance with regulatory guidelines.[7][8][9]

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Mosapride | 0.1 - 100 | 0.1 | > 0.99 |

Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=5) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=15) | Inter-day Accuracy (%Bias) |

| 0.1 (LLOQ) | < 15 | ± 20 | < 15 | ± 20 |

| 0.3 (Low QC) | < 15 | ± 15 | < 15 | ± 15 |

| 5 (Mid QC) | < 15 | ± 15 | < 15 | ± 15 |

| 80 (High QC) | < 15 | ± 15 | < 15 | ± 15 |

Stability

| Stability Test | Storage Conditions | Concentration (ng/mL) | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles at -20°C | Low and High QC | 85-115 |

| Short-Term (Bench-Top) | Room temperature for 6 hours | Low and High QC | 85-115 |

| Long-Term | -20°C for 30 days | Low and High QC | 85-115 |

| Post-Preparative | Autosampler at 4°C for 24 hours | Low and High QC | 85-115 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of mosapride in plasma.

Signaling Pathway (Not Applicable)

This compound is an internal standard and does not have a signaling pathway. It is used to ensure the accuracy of the quantification of the target analyte.

Logical Relationship of Method Validation

Caption: Core components of bioanalytical method validation.

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC-MS/MS quantitative determination of mosapride and its metabo...: Ingenta Connect [ingentaconnect.com]

- 3. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. database.ich.org [database.ich.org]

- 8. pmda.go.jp [pmda.go.jp]

- 9. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in 5-HT4 Receptor Agonist Research

For Researchers, Scientists, and Drug Development Professionals

Introduction